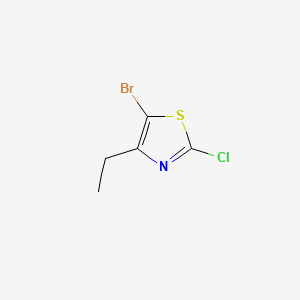

5-Bromo-2-chloro-4-ethylthiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-2-chloro-4-ethylthiazole is a chemical compound with the molecular formula C5H5BrClNS and a molecular weight of 226.52 . It is used for research and development purposes .

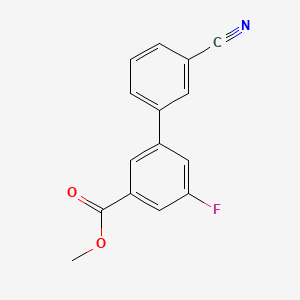

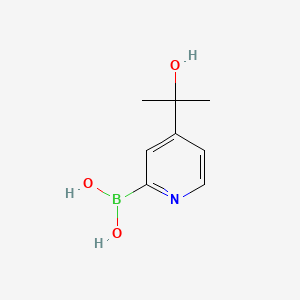

Molecular Structure Analysis

The InChI code for this compound is1S/C5H6BrClNS/c1-2-3-4(6)9-5(7)8-3/h9H,2H2,1H3 . This code provides a specific description of the molecule’s structure.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

5-Bromo-2-chloro-4-ethylthiazole serves as a precursor or intermediate in the synthesis of diverse heterocyclic compounds. These compounds often exhibit a broad range of biological activities, making them of interest in the development of new pharmaceuticals and materials. For instance, the synthesis of thiazolo[4,5-d]pyrimidines involves the reaction of related chloro and bromo substituted pyrimidines with carbon disulfide, demonstrating the utility of bromo-chloro thiazoles in constructing complex heterocyclic structures with potential antibacterial properties (Rahimizadeh et al., 2011).

Development of Antibacterial Agents

The research on thiazole derivatives, including those related to this compound, often explores their antibacterial potential. The synthesis and evaluation of these compounds for antibacterial activity highlight the ongoing effort to develop new antimicrobials to combat resistant bacterial strains. For example, thiazolo[4,5-d]pyrimidines have been synthesized and subjected to antibacterial evaluations, showing the importance of such compounds in medicinal chemistry and drug discovery efforts (Rahimizadeh et al., 2011).

Exploration of Organic Synthesis Techniques

Research also focuses on the development of new organic synthesis techniques involving this compound and its derivatives. These studies aim to enhance the efficiency, yield, and selectivity of chemical reactions, thereby contributing to the advancement of synthetic organic chemistry. Techniques such as palladium-catalyzed arylation and regioselective hydrodehalogenation highlight the versatility of halogenated thiazoles in organic synthesis (Verrier et al., 2008).

Safety and Hazards

The safety data sheet for 5-Bromo-2-chloro-4-ethylthiazole suggests that it should be used only for research and development, not for medicinal or household use . In case of accidental exposure, the recommended first aid measures include moving the victim to fresh air, washing off the chemical with soap and water, and seeking immediate medical attention .

Wirkmechanismus

Target of Action

It is known to be a key intermediate in the synthesis of a family of promising sglt2 inhibitors .

Mode of Action

As an intermediate in the synthesis of SGLT2 inhibitors, it likely contributes to the overall mechanism of these drugs, which typically work by inhibiting the reabsorption of glucose in the kidneys, thereby reducing blood glucose levels .

Biochemical Pathways

Given its role in the synthesis of sglt2 inhibitors, it may indirectly influence the sodium-glucose transport proteins (sglts) pathway .

Result of Action

As an intermediate in the production of SGLT2 inhibitors, its ultimate effect would be to lower blood glucose levels .

Eigenschaften

IUPAC Name |

5-bromo-2-chloro-4-ethyl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrClNS/c1-2-3-4(6)9-5(7)8-3/h2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHSYJZHLYPHNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716659 |

Source

|

| Record name | 5-Bromo-2-chloro-4-ethyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1291487-22-3 |

Source

|

| Record name | Thiazole, 5-bromo-2-chloro-4-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1291487-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloro-4-ethyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B566875.png)

![6-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B566876.png)

![5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B566877.png)

![2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B566878.png)

![N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B566883.png)